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Compound of Interest

Compound Name:
2,3-Dihydrobenzofuran-7-

methanol

Cat. No.: B115375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous biologically active compounds. Its versatility allows for a wide range of

structural modifications, leading to compounds with diverse pharmacological activities. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of

dihydrobenzofuran derivatives in three key therapeutic areas: oncology, metabolic diseases

(targeting the GPR119 receptor), and neurodegenerative disorders (targeting

acetylcholinesterase). The information is presented with a focus on quantitative data, detailed

experimental protocols, and visual representations of the underlying biological pathways.

Anticancer Activity of Dihydrobenzofuran
Derivatives
Dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents,

primarily through the induction of apoptosis and cell cycle arrest. The SAR studies reveal that

substitutions on both the benzofuran core and appended phenyl rings play a crucial role in their

cytotoxic activity.

Quantitative SAR Data: Anticancer Activity
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Compoun
d

R1 R2 R3 Cell Line IC50 (µM)
Referenc
e

1a H H H
CAL-27

(Oral)
>100 [1]

1b OCH3 OCH3 COOCH3
CAL-27

(Oral)

48.52 ±

0.95
[1]

1c OCH3 OCH3 COOH
CAL-27

(Oral)

86.95 ±

4.39
[1]

2a H H H
NCI-H460

(Lung)
>100 [1]

2b OCH3 OCH3 COOCH3
NCI-H460

(Lung)

53.24 ±

1.49
[1]

2c OCH3 OCH3 COOH
NCI-H460

(Lung)
>100 [1]

SAR Summary:

The presence of methoxy groups at the R1 and R2 positions of the phenyl ring, combined

with a methyl ester at the R3 position (Compound 1b and 2b), appears to be crucial for

anticancer activity against both oral and lung cancer cell lines.

Conversion of the methyl ester to a carboxylic acid (Compound 1c and 2c) generally leads to

a decrease or loss of activity.

Unsubstituted derivatives (Compound 1a and 2a) show weak to no activity.

Signaling Pathways in Anticancer Activity
Dihydrobenzofuran derivatives can induce apoptosis through the intrinsic mitochondrial

pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the

downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from

the mitochondria and subsequent activation of caspases.[2] Furthermore, these compounds
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can cause cell cycle arrest at the G2/M phase, often through a p53-dependent pathway

involving the upregulation of p21 and downregulation of cyclin B1.[1][3]
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Anticancer mechanisms of dihydrobenzofurans.

Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4

cells/well and incubated for 24 hours.

Compound Treatment: The cells are treated with various concentrations of the

dihydrobenzofuran derivatives and incubated for 48-72 hours.

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4

hours at 37°C.

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added

to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50)

is calculated from the dose-response curve.

GPR119 Agonist Activity of Dihydrobenzofuran
Derivatives
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2

diabetes. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of

incretin hormones. Dihydrobenzofuran derivatives have emerged as potent GPR119 agonists.

Quantitative SAR Data: GPR119 Agonist Activity
Compound R1 R2 Linker EC50 (nM) Reference

3a H H Piperidine 350 [4]

3b CH3 H Piperidine 120 [4]

3c OCH3 H Piperidine 55 [4]

4a H H Piperazine 480 [4]

4b CH3 H Piperazine 210 [4]

4c OCH3 H Piperazine 98 [4]

SAR Summary:

Substitution on the dihydrobenzofuran ring significantly impacts agonist potency. Electron-

donating groups like methyl (CH3) and methoxy (OCH3) at the R1 position enhance activity.

The nature of the heterocyclic linker also influences potency, with piperidine-linked

compounds generally showing higher activity than piperazine-linked analogues.

Signaling Pathway for GPR119 Agonism
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GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in

turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase

A (PKA), which then phosphorylates various downstream targets, ultimately leading to

enhanced insulin secretion and incretin release.[5]
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GPR119 agonist signaling pathway.

Experimental Protocol: cAMP Assay
Intracellular cAMP levels are measured to determine the potency of GPR119 agonists.

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate

media.

Cell Seeding: Cells are seeded into 384-well plates.

Compound Incubation: Cells are incubated with various concentrations of the

dihydrobenzofuran agonists for 30 minutes at room temperature.

Lysis and Detection: A lysis buffer containing a competitive HTRF (Homogeneous Time-

Resolved Fluorescence) cAMP detection kit's reagents is added.

Fluorescence Measurement: The fluorescence is read on a plate reader at the appropriate

wavelengths for the HTRF assay.

EC50 Calculation: The concentration of the agonist that produces 50% of the maximal

response (EC50) is determined from the dose-response curve.
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Acetylcholinesterase Inhibition by
Dihydrobenzofuran Derivatives
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of

Alzheimer's disease. By inhibiting the breakdown of acetylcholine, these compounds increase

its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Dihydrobenzofuran derivatives have shown promise as AChE inhibitors.

Quantitative SAR Data: Acetylcholinesterase Inhibition
Compound R1 R2 R3 IC50 (µM) Reference

5a H H Benzyl 5.8 [6]

5b OCH3 H Benzyl 2.1 [6]

5c H OCH3 Benzyl 3.5 [6]

6a H H Phenyl 8.2 [6]

6b OCH3 H Phenyl 4.5 [6]

SAR Summary:

The presence of a methoxy group on the dihydrobenzofuran ring (R1 or R2) generally

enhances the inhibitory activity.

The nature of the substituent at R3 also plays a role, with a benzyl group often leading to

higher potency compared to a phenyl group.

Mechanism of Acetylcholinesterase Inhibition
AChE has a deep and narrow gorge containing the active site. The active site is comprised of a

catalytic anionic site (CAS) and a peripheral anionic site (PAS). Inhibitors can bind to either or

both of these sites to block the entry of acetylcholine and prevent its hydrolysis.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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